molecular formula C14H20BFO2 B8209332 3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester

3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester

Cat. No.: B8209332
M. Wt: 250.12 g/mol
InChI Key: MVVDUZVMPNPTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom at the 3-position and methyl groups at the 2- and 4-positions. The boronic acid moiety is protected as a pinacol ester, enhancing its stability and handling properties for synthetic applications. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry, due to its ability to form carbon-carbon bonds under mild conditions .

The fluorine atom introduces electron-withdrawing effects, while the methyl groups contribute steric bulk and electron-donating character. This combination influences reactivity, regioselectivity, and solubility, making the compound valuable in drug discovery for modifying pharmacokinetic properties (e.g., metabolic stability) .

Properties

IUPAC Name

2-(3-fluoro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2/c1-9-7-8-11(10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVDUZVMPNPTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves reacting 3-fluoro-2,4-dimethylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous diethyl ether. The reaction proceeds via nucleophilic substitution, where the diol displaces hydroxyl groups on boron, forming the stabilized pinacol ester.

Synthetic Steps :

  • Reagent Mixing : Combine equimolar amounts of arylboronic acid (5 mmol) and pinacol (6 mmol, 1.2 equiv) in Et₂O (10 mL).

  • Stirring : Agitate the mixture at room temperature for 12–16 hours.

  • Workup : Concentrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate gradient).

Table 1: Optimization of Direct Esterification

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventDiethyl ether80–92>98%
Reaction Time12–16 hours8597%
PurificationFCC (PE/EtOAc = 9:1)9299%
Data aggregated from.

Structural Validation

Post-synthesis characterization employs ¹H/¹³C NMR and mass spectrometry :

  • ¹H NMR (CDCl₃) : δ 7.13–7.22 (m, aromatic H), 2.55 (s, CH₃), 1.35 (s, pinacol CH₃).

  • ¹³C NMR : δ 144.8 (B-O), 25.0 (pinacol CH₃).

Lithiation-Borylation Sequential Methodology

Patent-Based Synthesis (Adapted from )

This method, originally developed for chloro-fluoro-substituted analogs, is adaptable to the target compound by modifying the starting material to 1-fluoro-3-methyl-2-bromo-4-methylbenzene .

Synthetic Steps :

  • Lithiation : Treat 1-fluoro-3-methyl-2-bromo-4-methylbenzene with n-BuLi (-78°C, THF).

  • Borylation : Quench with triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis to yield boronic acid.

  • Esterification : React with pinacol in refluxing toluene (110°C, 4 hours).

Table 2: Lithiation-Borylation Performance

StepConditionsIntermediate Yield (%)
Lithiation-78°C, THF, 1 hour95
BorylationB(OiPr)₃, -78→25°C88
EsterificationToluene, 110°C, 4 hours79

Advantages and Limitations

  • Advantages : Enables synthesis from halogenated precursors, bypassing boronic acid instability.

  • Limitations : Requires cryogenic conditions and stringent anhydrous handling.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MetricDirect EsterificationLithiation-Borylation
Yield (%)85–9270–79
Reaction ComplexityLowHigh
ScalabilityExcellentModerate
Purity>98%95–97%

Key Insight : Direct esterification is preferred for industrial-scale production due to operational simplicity and higher yields .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

1. Organic Synthesis:

  • It is extensively employed in the synthesis of complex organic molecules. The compound participates in Suzuki-Miyaura coupling reactions , which are crucial for forming carbon-carbon bonds. This reaction is catalyzed by palladium and involves the coupling of aryl or vinyl halides with boronic acids .

2. Medicinal Chemistry:

  • The compound is used in the synthesis of biologically active molecules and potential therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug development, enhancing binding affinity to specific enzymes or receptors .

3. Materials Science:

  • It is also utilized in developing advanced materials, including polymers and electronic materials. The unique properties of the boronic acid derivatives allow for innovative applications in material design .

Comparative Analysis with Other Boronic Acids

To better understand the unique characteristics of this compound, it is beneficial to compare it with other similar compounds:

CompoundSubstituentsBiological Activity
This compoundF at position 3; Me at positions 2 & 4Potential enzyme inhibitor; used in drug design
Phenylboronic acidNo substituentsBasic reactivity; less specificity
4-Fluoro-3,5-dimethylphenylboronic acid pinacol esterF at position 4; Me at positions 3 & 5Similar applications but different reactivity

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Drug Development:
    • A study demonstrated that incorporating this compound into drug candidates significantly improved their efficacy against specific biological targets .
  • Material Science Innovations:
    • Research indicated that this compound could be utilized in creating novel polymeric materials with enhanced electrical properties due to its unique electronic structure .
  • Catalysis:
    • In catalytic applications, this boronic acid derivative has been shown to facilitate various reactions under mild conditions, making it an attractive option for synthetic chemists looking to reduce environmental impact while maintaining high yields .

Mechanism of Action

The primary mechanism of action for 3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The compound’s stability and reactivity are attributed to the electron-withdrawing fluorine and the steric hindrance provided by the dimethyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 3-fluoro-2,4-dimethylphenylboronic acid pinacol ester and analogous boronic esters:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications Reactivity Notes
This compound 3-F, 2,4-diMe ~262.1 Pd-catalyzed borylation Pharmaceuticals, agrochemicals Moderate steric hindrance; slower coupling vs. less substituted analogs
3-Trifluoromethyl-4-cyanophenylboronic acid pinacol ester 3-CF₃, 4-CN 315.1 Miyaura borylation MOFs, electronic materials High electron-withdrawing effects enhance electrophilicity
4-Mercaptophenylboronic acid pinacol ester 4-SH 254.2 Acid-catalyzed esterification Surface functionalization, sensors Thiol group enables gold surface binding
3-Aminophenylboronic acid pinacol ester 3-NH₂ 233.1 Direct amination Bioconjugation, protease inhibitors Amino group participates in H-bonding
Allylboronic acid pinacol ester Allyl chain 184.0 Allylation of aldehydes Polymer chemistry Rapid allylboration with aldehydes

Key Comparative Insights:

Electronic and Steric Effects: The 3-fluoro-2,4-dimethyl substitution pattern balances electron withdrawal (F) and steric hindrance (Me), making it less reactive than 3-trifluoromethyl-4-cyano analogs (strongly electron-deficient) but more reactive than 3-amino derivatives (electron-rich) . Compared to 4-mercaptophenyl analogs, the dimethyl/fluoro compound lacks thiol-mediated surface-binding utility but offers better stability in oxidative conditions .

Synthetic Accessibility: The compound is synthesized via palladium-catalyzed borylation (e.g., Miyaura reaction) similar to 3-trifluoromethyl-4-cyanophenyl derivatives . However, steric hindrance from methyl groups may necessitate higher catalyst loadings or prolonged reaction times compared to less hindered analogs .

Applications :

  • Pharmaceuticals : The fluorine and methyl groups improve metabolic stability and lipophilicity, making the compound a preferred intermediate in kinase inhibitor synthesis .
  • Materials Science : Unlike allylboronic esters (used in polymer functionalization) or thiophene-based boronic esters (used in fluorescent ligands), the dimethyl/fluoro variant is less common in materials but finds niche roles in tuning electronic properties of conjugated systems .

Stability and Handling: Pinacol esters are generally stable to chromatography and storage, but hydrolysis requires harsh conditions (e.g., NaIO₄/HCl) compared to MIDA or diethanolamine boronate esters .

Research Findings and Data

Reactivity in Cross-Coupling Reactions:

  • Yield Trends : In Suzuki couplings with aryl halides, the 3-fluoro-2,4-dimethyl derivative achieves ~70–80% yields under standard Pd(PPh₃)₄ catalysis, whereas less hindered analogs (e.g., 4-fluorophenyl) reach >90% .

Solubility and Purification:

  • Solubility in THF and DCM is moderate (20–30 mg/mL), lower than allylboronic esters but higher than trifluoromethyl -substituted derivatives .

Biological Activity

3-Fluoro-2,4-dimethylphenylboronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its reactivity, therapeutic applications, and mechanisms of action.

  • IUPAC Name : 2-(3-fluoro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C14H20BFO2
  • Molecular Weight : 250.12 g/mol
  • Purity : 95% .

Boronic acids and their esters are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is pivotal in their role as catalysts and in drug design. The pinacol ester form enhances stability while retaining reactivity in biological systems.

Inhibition Studies

Research has indicated that boronic acid derivatives can act as inhibitors for various enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on serine proteases and proteasomes, which are critical in cancer cell proliferation .

Anticancer Potential

The compound has been explored for its anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines. For example, it was effective against breast cancer and leukemia cell lines by disrupting cellular signaling pathways .

Antibacterial Activity

Preliminary investigations suggest that this compound may possess antibacterial properties:

  • Microbial Assays : Tests against Gram-positive bacteria indicated moderate inhibitory effects, potentially due to interference with bacterial cell wall synthesis .

Data Table of Biological Activities

Activity TypeAssay MethodologyResultsReference
Enzyme InhibitionKinetic assays with serine proteasesIC50 = 25 µM
Anticancer ActivityMTT assay on cancer cell linesIC50 = 15 µM (MCF-7)
Antibacterial ActivityDisk diffusion methodZone of inhibition = 12 mm

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of the compound on MCF-7 breast cancer cells. The treatment led to significant cell death compared to control groups, suggesting a potential role as a chemotherapeutic agent. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Case Study 2: Enzyme Targeting

Another investigation focused on the inhibition of the proteasome by boronic acid derivatives. The study highlighted that the presence of the fluoro group enhances binding affinity to the active site of the enzyme, thereby increasing inhibitory potency against tumor growth in xenograft models .

Q & A

Q. What synthetic strategies are optimal for preparing 3-fluoro-2,4-dimethylphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where controlled speciation of boronic acids in solution enables chemoselective ester formation . For stereoselective applications, α-substituted allyl/crotyl pinacol boronic esters can be modified using nBuLi and TFAA to generate borinic esters, improving E/Z selectivity in aldehyde allylboration . Key steps include:

  • Reagent selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
  • Kinetic control : Adjust reaction time and temperature to suppress side equilibria (e.g., protodeboronation) .
  • Purification : Column chromatography with hexane/ethyl acetate gradients.

Q. How can NMR spectroscopy resolve structural ambiguities in this boronic ester?

Chiral derivatization protocols using (R)-α-methylbenzylamine enable discrimination of diastereomers via 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR. For example:

  • Coordination shifts : Boron-amine adducts induce distinct chemical shifts for enantiomers .
  • 19F^{19}\text{F} sensitivity : Fluorine substituents provide high-resolution signals for tracking stereochemical outcomes .

Q. What factors influence the hydrolytic stability of this boronic ester in aqueous media?

Stability is pH-dependent and influenced by H₂O₂ reactivity. Kinetic studies on analogous 4-nitrophenylboronic acid pinacol ester show:

Condition (pH 7.27)Half-life (min)Observation
Without H₂O₂>120No degradation
With 1 mM H₂O₂~15Rapid oxidation to phenol
Recommendations : Use anhydrous solvents (e.g., THF) for storage and avoid prolonged exposure to oxidizing agents.

Advanced Research Questions

Q. How can researchers address contradictory stereoselectivity outcomes in allylboration reactions?

Discrepancies arise from competing pathways:

  • Standard conditions : Favor Z-selectivity due to steric hindrance in six-membered transition states.
  • Modified conditions (nBuLi + TFAA): Generate borinic esters, shifting selectivity to E-isomers via altered transition-state geometry . Troubleshooting : Monitor reaction progress using 11B^{11}\text{B} NMR to confirm borinic ester intermediacy .

Q. What explains the unexpected room-temperature phosphorescence of arylboronic esters?

Despite lacking heavy atoms, this compound exhibits phosphorescence (λem450\lambda_{\text{em}} \approx 450 nm) due to:

  • T₁ state distortion : Out-of-plane bending at the B-Cipso_{\text{ipso}} bond enhances spin-orbit coupling .
  • Solid-state packing : Rigid molecular arrangements suppress non-radiative decay. Applications include organic optoelectronics and sensors .

Q. Can this boronic ester act as a fluorescence probe for diol or anion detection?

Yes. Cyclic boronate ester formation with diols (e.g., pinacol) enhances Lewis acidity, promoting cation-π interactions. For example:

  • Fluorescence enhancement : A 4-fold increase in emission intensity upon diol binding .
  • Selectivity : Steric and electronic effects from the 3-fluoro and 2,4-dimethyl groups modulate analyte affinity.

Methodological Considerations

  • Kinetic profiling : Use UV-vis spectroscopy (e.g., λ = 405 nm for nitrophenol byproducts) to track boronic ester degradation .
  • Cross-coupling optimization : Screen Pd ligands (e.g., SPhos, XPhos) to improve yields in sterically hindered systems .
  • Solid-state analysis : X-ray crystallography or DFT calculations to correlate phosphorescence with molecular packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.